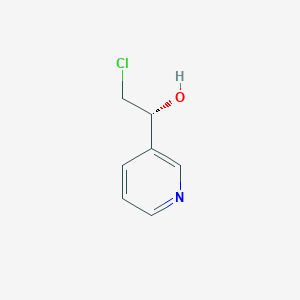

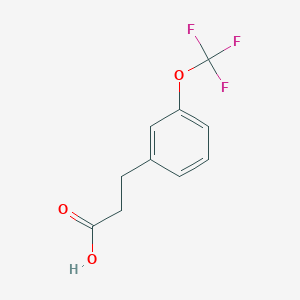

4-(2-Fluorobenzyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorobenzyl piperidine derivatives often involves the Grignard reaction, a technique utilized for constructing carbon-carbon bonds. For example, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine was achieved through the Grignard reaction of 4-fluoro-bromobenzene and pyridine-4-aldehyde, followed by deoxygenation and ring saturation processes (Proszenyák et al., 2005). This method demonstrates the feasibility of incorporating fluorine atoms into the benzyl position, which is crucial for the synthesis of 4-(2-Fluorobenzyl)piperidine.

Molecular Structure Analysis

The molecular structure of fluorobenzyl piperidine derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of a novel bioactive heterocycle containing the fluorobenzyl piperidine motif was confirmed using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). These methods provide detailed information about the atomic and electronic structure, confirming the presence of the fluorobenzyl group attached to the piperidine ring.

Chemical Reactions and Properties

Fluorobenzyl piperidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, these compounds have been utilized in the synthesis of radiotracers for PET imaging, where the fluorobenzyl piperidine moiety plays a critical role in the biological activity of the resulting molecules (Labas et al., 2011). The incorporation of fluorine atoms significantly impacts the chemical reactivity and biological properties of these compounds.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of PET Radiotracers

A study developed specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors. However, poor brain penetration and significant radiodefluorination limited their suitability for this purpose, indicating the need for cautious use of this moiety in PET radiotracer development (Labas et al., 2011).

Isotopomer Synthesis for Radiolabeling

Another study focused on the synthesis of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine via the Grignard reaction and a catalytic H/D exchange, contributing to the field of radiopharmaceuticals by offering an improved method for isotopomer production (Proszenyák et al., 2005).

Pharmaceutical Intermediate Synthesis

Heterogeneous Catalytic Hydrogenation

The catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate, was studied, highlighting the effectiveness of rhodium on carbon catalysts. This process represents a key step in an industrially feasible synthesis route for pharmaceuticals (Proszenyák et al., 2004).

Histone Deacetylase Inhibitors

Development of Spiro[chromane-2,4′-piperidine]-Based HDAC Inhibitors

A series of spiro[chromane-2,4′-piperidine] derivatives, incorporating the 4-fluorobenzyl moiety, were prepared as novel HDAC inhibitors. These compounds showed significant in vitro antiproliferative activities and improved in vivo antitumor activity, demonstrating their potential in cancer therapy (Thaler et al., 2012).

Chemical Synthesis Techniques

Convenient Synthesis Methods

Research on convenient synthesis methods for isotopomers of 4-(4-fluorobenzyl)piperidine provides valuable insights into the preparation of labeled compounds for scientific study, highlighting advancements in chemical synthesis techniques (Proszenyák et al., 2005).

Anti-Alzheimer's Agents Development

Novel Benzylated Derivatives

A series of N-benzylated derivatives based on the structure of donepezil, incorporating the 4-(4-fluorobenzoyl)-piperidin-1-yl moiety, were synthesized and evaluated for anti-Alzheimer's activity. This research aims to design more efficacious compounds for Alzheimer's disease management, demonstrating the compound's potential in therapeutic applications (Gupta et al., 2020).

Safety and Hazards

Propiedades

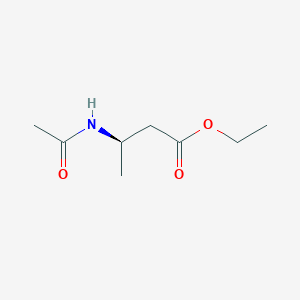

IUPAC Name |

4-[(2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTZGYXMDTTYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444758 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194288-97-6 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)